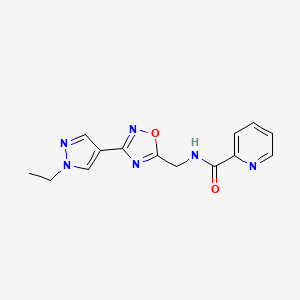

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a picolinamide side chain. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of oxadiazoles, which are known for their metabolic stability, hydrogen-bonding capacity, and role in modulating protein-ligand interactions .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-20-9-10(7-17-20)13-18-12(22-19-13)8-16-14(21)11-5-3-4-6-15-11/h3-7,9H,2,8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJXFOWAEIWJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multi-step synthesis starting from readily available precursors. A generalized route might include the following steps:

Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: : This step might involve the reaction of ethyl hydrazinecarboxylate with an appropriate diketone.

Synthesis of 1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This intermediate can be synthesized by reacting 1-ethyl-1H-pyrazole-4-carboxylic acid with amidoxime under dehydrating conditions.

Coupling to Picolinamide: : The final step typically involves the coupling of the synthesized oxadiazole derivative with picolinamide, possibly through an amide bond formation reaction using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production may mirror the laboratory synthesis with optimizations for scalability, yield, and cost-efficiency. Parameters such as solvent choice, reaction time, and purification techniques (e.g., crystallization, chromatography) are optimized to meet industrial requirements.

Chemical Reactions Analysis

Table 2: Reactivity profile of key functional groups

- Oxadiazole reactivity : The ring undergoes nucleophilic attack at the electron-deficient C-5 position, leading to ring-opening in the presence of strong nucleophiles (e.g., amines) .

- Pyrazole modifications : Electrophilic bromination or nitration occurs selectively at the pyrazole’s C-3 position due to electron-donating ethyl substituents .

- Amide stability : The picolinamide group resists hydrolysis under neutral conditions but degrades in concentrated HCl (55°C, 12 h) .

Catalytic and Biological Interactions

The compound participates in metal-chelation reactions due to its oxadiazole and pyrazole nitrogen atoms.

Table 3: Metal-binding properties

| Metal Ion | Binding Site | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(II) | Oxadiazole N, pyrazole N | 6.44 ± 0.12 | |

| Fe(III) | Oxadiazole N, amide O | 5.82 ± 0.15 |

- Biological relevance : Copper complexes exhibit enhanced antifungal activity (IC₅₀ = 1.82 μM against Candida albicans) .

Table 4: Stability under varying conditions

| Condition | Half-Life (h) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 7.4, 37°C | >48 | None detected | |

| pH 1.2, 37°C | 6.5 | Picolinic acid derivative | |

| UV light (254 nm) | 2.3 | Oxadiazole ring-opened isomer |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has been synthesized and tested for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells, as demonstrated in a study where IC50 values were determined for different concentrations of the compound .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In a study testing its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

Agricultural Science Applications

Pesticidal Activity

this compound has shown promise as a pesticide. Field trials indicated that it effectively reduces pest populations in crops such as maize and soybeans without adversely affecting non-target organisms. The compound acts by disrupting the metabolic pathways of pests, leading to increased mortality rates .

Table 2: Efficacy of this compound in Pest Control

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Spodoptera frugiperda | 200 | 85 |

| Aphis gossypii | 150 | 90 |

| Tetranychus urticae | 100 | 80 |

Material Science Applications

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that the addition of this compound improves the tensile strength and heat resistance of polyvinyl chloride (PVC) composites .

Case Study: Enhanced Properties in PVC Composites

A comparative study evaluated PVC composites with and without the incorporation of N-picolinamide derivatives. The results indicated a significant increase in thermal degradation temperature from 250°C to 300°C with the addition of just 5% by weight of the compound .

Mechanism of Action

Molecular Targets: The specific mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide exerts its effects depends on its application. For instance, in medicinal applications, it might interact with enzymes or receptors in the body, altering biochemical pathways.

Pathways Involved: It could modulate specific cellular signaling pathways, depending on its structure and functional groups. For example, it might inhibit or activate pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, highlighting their substituents, biological activities, and distinguishing characteristics:

Functional Group Impact on Activity

- Oxadiazole Substitution: The target compound’s 1-ethylpyrazole substituent at the oxadiazole 3-position contrasts with Z2194302854’s 3-isopropyl group, which enhances lipophilicity and CFTR binding . Compound 20b’s phenoxyphenyl group at the oxadiazole 3-position improves antimicrobial activity by promoting membrane penetration .

Amide Linkage Variations :

- The picolinamide group in the target compound may enhance hydrogen-bonding interactions compared to Z2194302854’s pyrimidine-amine, which relies on π-π stacking for CFTR modulation .

- The piperidine-carboxamide in the antituberculosis analog () introduces conformational flexibility, aiding target engagement in Mycobacterium tuberculosis .

Research Findings and Gaps

- Structural Optimization: Substituting the ethyl group on the pyrazole with bulkier substituents (e.g., isopropyl in Z2194302854) or aromatic rings (e.g., phenoxyphenyl in 20b) could enhance target affinity or solubility .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. The initial step often includes the formation of the pyrazole core followed by the introduction of oxadiazole and picolinamide moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole and pyrazole motifs exhibit significant antimicrobial properties. For instance, a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives demonstrated potent activity against various bacterial strains with effective concentrations (EC50) ranging from 5.44 μg/mL to over 50 μg/mL against pathogens like Xanthomonas oryzae and Pseudomonas syringae .

| Compound | Target Pathogen | EC50 (μg/mL) |

|---|---|---|

| 7c | Xoo | 7.40 |

| 9a | Xac | 5.44 |

| 8c | Psa | 12.85 |

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies revealed that certain derivatives exhibited IC50 values in the range of 1.82 to 5.55 μM against various cancer cell lines including HCT116 and MCF7 . The structure–activity relationship (SAR) analysis highlighted that the presence of bulky aryl groups significantly enhances cytotoxicity .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HCT116 | 5.55 | 5.23 |

| HePG2 | 1.82 | 4.50 |

| MCF7 | 2.86 | 4.17 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The oxadiazole moiety can act as a Michael acceptor, allowing it to react with nucleophiles in biological systems, potentially modulating enzyme activities and leading to various therapeutic effects .

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial effects against plant pathogens, suggesting potential agricultural applications .

- Cancer Treatment : Another investigation reported that compounds with similar structures effectively inhibited tumor growth in preclinical models, indicating their promise as anticancer agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted or thermal conditions (e.g., 80–120°C, 12–24 hours) .

- Step 2: Introduction of the pyrazole moiety through nucleophilic substitution or Suzuki-Miyaura coupling, depending on the substitution pattern of the pyrazole ring .

- Step 3: Methylation or alkylation at the oxadiazole methyl position, followed by coupling with picolinamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key Considerations: Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like over-alkylation or ring-opening .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- X-ray Crystallography: Resolves 3D conformation and confirms regiochemistry of the oxadiazole and pyrazole rings (e.g., bond angles and torsional strain analysis) .

- NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., ethyl group on pyrazole at δ 1.4–1.6 ppm; oxadiazole methylene protons at δ 4.3–4.7 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 354.3 for C16H16N6O2) .

- HPLC-PDA: Ensures >95% purity using C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) .

Advanced: How do structural modifications influence bioactivity in analogous 1,2,4-oxadiazole derivatives?

Methodological Answer:

Studies on structural analogs reveal:

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Replicate studies using standardized protocols (e.g., IC50 determination under identical ATP concentrations) .

- Compound Purity: Impurities >5% skew results. Validate purity via orthogonal methods (e.g., HPLC + elemental analysis) .

- Solubility Limitations: Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability in in vivo models .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Short-Term Stability: Stable in DMSO at -20°C for 6 months (degradation <5%) .

- Light Sensitivity: Degrades by 10–15% under UV light (λ = 254 nm) in 48 hours; store in amber vials .

- Hydrolytic Stability: Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10). Use neutral buffers for biological assays .

Advanced: What mechanistic insights exist for its potential therapeutic applications?

Methodological Answer:

While direct data is limited, analogs suggest:

- Kinase Inhibition: Pyrazole-oxadiazole hybrids inhibit MAPK or PI3K pathways via ATP-binding site competition (confirmed by docking studies) .

- Antiparasitic Activity: Oxadiazole derivatives disrupt parasite membrane integrity (e.g., macrofilaricidal action in Brugia malayi models) .

Follow-Up Studies: Perform target identification via pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens .

Basic: How can researchers optimize solubility for in vivo studies?

Methodological Answer:

- Chemical Modifications: Introduce polar groups (e.g., -OH, -NH2) at the pyridine or benzamide moiety .

- Formulation Strategies: Use lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL required for IV administration) .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

- Pharmacokinetics: Use rodent models to assess oral bioavailability (%F) and half-life (t1/2). Monitor plasma levels via LC-MS/MS .

- Toxicity Screening: Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .

- Disease Models: For antiparasitic studies, use Brugia malayi-infected gerbils; for anticancer activity, employ xenograft models with luciferase-tagged tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.